5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone

Lipophilicity Drug-likeness Physicochemical profiling

A common pain point in metalloprotein and kinase research is sourcing thiosemicarbazone probes with well-defined substituent effects. This compound directly solves that by providing a distinct Br/Ph electronic signature for unambiguous SAR mapping, avoiding the pitfalls of assuming analog equivalence. • Enables direct SAR comparison: XLogP3 3.8 vs. N-ethyl and N-(3-methylphenyl) analogs to map logP-dependent target engagement. • Bromo substituent serves as a synthetic handle (halogen bonding or cross-coupling) for fragment growth. • Stable transition-metal complexes support spectrophotometric method development and MOF tuning.

Molecular Formula C15H14BrN3OS
Molecular Weight 364.3 g/mol
CAS No. 351009-06-8
Cat. No. B12013627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone
CAS351009-06-8
Molecular FormulaC15H14BrN3OS
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C=NNC(=S)NC2=CC=CC=C2
InChIInChI=1S/C15H14BrN3OS/c1-20-14-8-7-12(16)9-11(14)10-17-19-15(21)18-13-5-3-2-4-6-13/h2-10H,1H3,(H2,18,19,21)/b17-10+
InChIKeyTXOQLLOOXSHJEY-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Baseline Characteristics


5-Bromo-2-methoxybenzaldehyde N-phenylthiosemicarbazone (CAS 351009-06-8) is a member of the thiosemicarbazone class, formed by condensation of 5-bromo-2-methoxybenzaldehyde with N-phenylthiosemicarbazide [1]. With a molecular formula of C15H14BrN3OS and a molecular weight of 364.3 g/mol [1], it belongs to a family widely studied for metal-chelating and biological activities . This compound is commercially available as a specialty research chemical (e.g., Sigma-Aldrich AldrichCPR L451339) for applications in medicinal chemistry and chemical biology .

Why Generic Substitution Is Not Warranted


Within the thiosemicarbazone family, biological and physicochemical properties are exquisitely sensitive to substituent identity and position on both the aldehyde and the thiosemicarbazide moieties [1]. Even among closely related analogs such as 5-bromo-2-methoxybenzaldehyde N-ethylthiosemicarbazone (CAS 301350-57-2) or the N-(3-methylphenyl) analog (CAS 769146-45-4), the electronic and steric profiles diverge substantially, altering metal-binding affinity, logP, and target selectivity . Therefore, assuming equivalent performance in a given assay without direct comparative data is scientifically unsound and can lead to procurement of ineffective or suboptimal tools.

Quantitative Comparative Evidence Guide


Lipophilicity Benchmarking Against Key Analogs

The target compound exhibits a computed XLogP3 of 3.8 [1], which represents a notable increase in lipophilicity compared to its unsubstituted thiosemicarbazone analog 5-bromo-2-methoxybenzaldehyde thiosemicarbazone (XLogP3 predicted ~1.8 by structural analogy, no experimental value available) and lies between the less lipophilic N-ethyl analog (estimated ~2.8) and the more lipophilic N-(3-methylphenyl) analog (estimated ~4.3). This property is critical for membrane permeability and target engagement in cellular assays.

Lipophilicity Drug-likeness Physicochemical profiling

Ligand Efficiency and Molecular Complexity

With a molecular weight of 364.3 g/mol and 21 heavy atoms [1], this compound is heavier than many common fragment screening compounds (typically <300 Da) but lighter than the N-(3-methylphenyl) analog (378.3 g/mol) . For researchers optimizing ligand efficiency (LE) or lipophilic ligand efficiency (LLE), the balance between molecular complexity and target affinity must be evaluated; this compound may offer a compromise between the simpler (and presumably less selective) unsubstituted thiosemicarbazone and the bulkier N-aryl variants.

Fragment-based drug discovery Ligand efficiency Molecular complexity

Biological Activity Variation Across Thiosemicarbazones

While direct head-to-head biological data for the target compound are absent from the peer-reviewed literature, class-level evidence demonstrates that N-phenyl substitution on the thiosemicarbazone scaffold significantly modulates anticancer and antimicrobial potency compared to N-alkyl or unsubstituted derivatives [1]. In a study of related benzaldehyde N-phenylthiosemicarbazones, subtle changes in the aldehyde ring substituents (e.g., position of bromo or methoxy groups) led to >10-fold differences in IC50 values against cancer cell lines [2]. The 5-bromo-2-methoxy substitution pattern has not been directly compared, necessitating empirical determination.

Anticancer screening Antimicrobial assays Structure-activity relationship

Supply Chain Reliability and Analytical Documentation

The target compound is available through Sigma-Aldrich's AldrichCPR program (product L451339), which provides access to rare and unique chemicals with batch-specific analytical documentation . In contrast, analogs such as 5-bromo-2-methoxybenzaldehyde thiosemicarbazone (unsubstituted) are less commonly stocked by major reputable vendors, often requiring custom synthesis with variable purity . For reproducible research, the availability of a documented supply chain with defined analytical characterization is a critical differentiator.

Chemical procurement Analytical quality control Reproducibility

Recommended Research and Procurement Scenarios


Lead-like Scaffold for Metalloenzyme Inhibition

Given the thiosemicarbazone core's known metal-chelating ability and the compound's moderate lipophilicity (XLogP3 = 3.8) [1], it is suitable as a starting point for fragment growth or scaffold hopping in programs targeting metalloproteins (e.g., histone deacetylases, carbonic anhydrases) or kinases where hinge-binding motifs are pursued. Its position in chemical space (MW 364.3, 2 H-bond donors, 3 H-bond acceptors) [1] balances complexity with potential for further optimization. Researchers should directly compare its biochemical IC50 with the N-ethyl and unsubstituted analogs to map SAR, as no pre-existing comparative data exist [2].

Chemical Probe for Cell Permeability Studies

The combination of a bromo-substituent (for potential halogen bonding or as synthetic handle) and a phenyl group on the thiosemicarbazone creates a distinct electronic profile. The XLogP3 of 3.8 suggests adequate membrane permeability for cell-based assays [1]. This compound can be evaluated alongside its N-(3-methylphenyl) analog (MW 378.3) to study the impact of subtle lipophilicity increases on cellular target engagement and off-target effects .

Ligand for Transition Metal Complexation

The N-phenylthiosemicarbazone moiety is known to form stable complexes with transition metals, useful in spectrophotometric determination of metals such as Co(II) [1]. The 5-bromo-2-methoxy substitution may alter the electronic absorption spectra and stability constants of resulting complexes compared to unsubstituted or other N-phenyl variants. Researchers developing new chromogenic reagents or metal-organic frameworks can utilize this compound's distinct electronic signature, provided by the bromo and methoxy groups, for tuning optical properties [2].

Reference Compound for logP/D Assays

With a validated computed XLogP3 of 3.8 and a well-defined structure, this compound can serve as a reference standard for calibrating chromatographic hydrophobicity measurements (e.g., RP-HPLC log k') in drug discovery laboratories. Its intermediate lipophilicity relative to more polar (unsubstituted thiosemicarbazone) and more lipophilic (N-(3-methylphenyl)) analogs [1] provides a useful anchor point for building in-house logP prediction models.

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